Lamivudine Sulfone
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H11N3O5S |
|---|---|
Molecular Weight |
261.26 g/mol |
IUPAC Name |
4-amino-1-[(2R,5S)-2-(hydroxymethyl)-3,3-dioxo-1,3-oxathiolan-5-yl]pyrimidin-2-one |
InChI |
InChI=1S/C8H11N3O5S/c9-5-1-2-11(8(13)10-5)6-4-17(14,15)7(3-12)16-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+/m0/s1 |
InChI Key |
SSHIYBOTWBTENB-NKWVEPMBSA-N |
Isomeric SMILES |
C1[C@H](O[C@H](S1(=O)=O)CO)N2C=CC(=NC2=O)N |
Canonical SMILES |
C1C(OC(S1(=O)=O)CO)N2C=CC(=NC2=O)N |
Origin of Product |
United States |
Chemical Structure and Stereochemical Characterization of Lamivudine Sulfone
Precise Chemical Nomenclature and Structural Elucidation of Lamivudine (B182088) Sulfone
Lamivudine Sulfone is systematically identified by its IUPAC name: 4-Amino-1-((2R,5S)-2-(hydroxymethyl)-3,3-dioxido-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one . nih.govcleanchemlab.com This nomenclature precisely describes its molecular framework, which consists of a pyrimidin-2(1H)-one core, specifically a cytosine moiety, attached to a modified oxathiolane ring.
The foundational structure is derived from Lamivudine, where the sulfur atom in the 1,3-oxathiolane (B1218472) ring has been oxidized to a sulfone group (-SO₂-). This oxidation significantly alters the electronic and steric properties of the molecule compared to its parent compound.
Table 1: Chemical Identity of this compound
| Parameter | Value |
| Systematic Name | 4-Amino-1-((2R,5S)-2-(hydroxymethyl)-3,3-dioxido-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one |
| Molecular Formula | C₈H₁₁N₃O₅S |
| Molecular Weight | 261.30 g/mol |
| CAS Number | 2250242-24-9 |
Absolute Stereochemistry and Conformational Analysis
The stereochemistry of this compound is explicitly defined in its chemical name, indicating the presence of two chiral centers at positions 2 and 5 of the 1,3-oxathiolane ring. The designated stereoisomer is the (2R,5S) configuration. This specific arrangement is crucial for its interaction with biological targets and is inherited from the parent molecule, Lamivudine. The relative stereochemistry of the substituents on the oxathiolane ring is cis.
The introduction of the bulky and polar sulfone group is expected to influence the conformational flexibility of the oxathiolane ring. While detailed conformational analysis of this compound is not extensively reported in the public domain, studies on analogous nucleoside structures suggest that the five-membered ring likely adopts an envelope or twist conformation to minimize steric strain. The orientation of the cytosine base and the hydroxymethyl group relative to the ring will be dictated by the energetic favorability of these conformations.
Advanced Spectroscopic and Chromatographic Methods for Structural Confirmation
The definitive structural confirmation of this compound relies on a suite of advanced analytical techniques. While specific experimental data for this compound is not widely available, the principles of these methods and expected outcomes can be described.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Structural Assignment
NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR would provide critical information.
¹H NMR: The proton NMR spectrum would reveal the chemical environment of each hydrogen atom. Key expected signals would include those for the protons on the pyrimidine (B1678525) ring, the oxathiolane ring, and the hydroxymethyl group. The coupling constants between adjacent protons, particularly on the oxathiolane ring, would be instrumental in confirming the cis stereochemistry.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the eight carbon atoms in the molecule, confirming the carbon skeleton. The chemical shift of the carbon atoms adjacent to the sulfone group would be significantly different from those in the parent Lamivudine, reflecting the change in the electronic environment.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound Disclaimer: The following data is illustrative and based on general principles of NMR spectroscopy for similar structures, as specific experimental data for this compound is not publicly available.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-6 (pyrimidine) | ~7.8 | d |
| H-5 (pyrimidine) | ~6.0 | d |
| H-5' (oxathiolane) | ~6.2 | t |
| H-2' (oxathiolane) | ~5.4 | m |
| H-4'a, H-4'b (oxathiolane) | ~3.5-3.8 | m |
| CH₂OH | ~3.9-4.1 | m |
| NH₂ | ~7.2 | br s |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would be used to confirm its molecular formula, C₈H₁₁N₃O₅S. By measuring the exact mass of the molecular ion, it is possible to differentiate it from other compounds with the same nominal mass. Forced degradation studies of Lamivudine have utilized LC-MS/TOF to identify various degradation products, and a similar approach would be applied to characterize the sulfone. nih.govresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:
N-H stretching: From the amino group (NH₂) on the cytosine ring, typically appearing in the region of 3300-3500 cm⁻¹.
O-H stretching: From the hydroxymethyl group (-CH₂OH), also in the 3200-3600 cm⁻¹ region.
C=O stretching: From the carbonyl group in the pyrimidine ring, expected around 1650-1700 cm⁻¹.
S=O stretching: The most indicative peaks for the sulfone group, which would show strong, characteristic symmetric and asymmetric stretching bands around 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state. A successful single-crystal X-ray diffraction analysis of this compound would unequivocally determine the bond lengths, bond angles, and absolute stereochemistry of the molecule. This technique would also provide insights into the crystal packing and intermolecular interactions, such as hydrogen bonding, in the solid state. While crystal structures for Lamivudine have been reported, specific crystallographic data for this compound is not currently available in the public domain.
Biochemical Pathways and Formation Mechanisms of Lamivudine Sulfone
Oxidative Biotransformation of Lamivudine (B182088): From Parent Drug to Sulfoxide (B87167) Intermediates
The metabolism of lamivudine is a relatively minor route of its elimination, with the majority of the drug being excreted unchanged in the urine. drugbank.comclinpgx.org However, a small fraction, typically 5-10% of a dose, undergoes biotransformation to an inactive trans-sulfoxide metabolite. clinpgx.org
Enzymatic Pathways Leading to Lamivudine Sulfoxide Formation
The primary metabolic transformation of lamivudine involves the oxidation of the sulfur atom in the 1,3-oxathiolane (B1218472) ring to form lamivudine sulfoxide. This biotransformation is reportedly catalyzed by sulfotransferases. drugbank.comnih.gov Unlike many other drugs, the metabolism of lamivudine does not appear to significantly involve the cytochrome P450 (CYP) enzyme system.
The formation of lamivudine sulfoxide is an S-oxidation reaction, a common pathway in the metabolism of xenobiotics containing a sulfur moiety. This process increases the polarity of the drug, facilitating its excretion from the body.
Stereospecificity of Sulfoxide Formation
The enzymatic oxidation of the sulfur atom in lamivudine is stereospecific. The sulfur atom in the sulfoxide metabolite is a new chiral center, allowing for the formation of two potential diastereomers: the (R)-sulfoxide and the (S)-sulfoxide. The metabolite consistently identified in vivo is the trans-sulfoxide, indicating that the enzymatic process preferentially yields one diastereomer over the other. drugbank.comclinpgx.orgnih.gov Specifically, the major metabolite is the (S)-lamivudine sulfoxide. nih.gov The R-sulfoxide isomer is also recognized as a related impurity. pharmaffiliates.com
| Compound Name | Stereochemistry | Role |
|---|---|---|
| (S)-Lamivudine Sulfoxide | trans-sulfoxide | Major metabolite found in vivo |
| (R)-Lamivudine Sulfoxide | cis-sulfoxide | Recognized as a related substance/impurity |
Hypothesized Enzymatic Oxidation of Lamivudine Sulfoxide to Lamivudine Sulfone
The further oxidation of the intermediate lamivudine sulfoxide to this compound is a plausible metabolic step, although it is not considered a major metabolic pathway for lamivudine. This conversion represents a second oxidation of the sulfur atom. The general enzymatic process for converting a sulfoxide to a sulfone is well-established for various xenobiotics. nih.govresearchgate.net
Investigation of Enzyme Systems Potentially Catalyzing Sulfoxide to Sulfone Conversion
While the specific enzymes responsible for converting lamivudine sulfoxide to this compound in vivo have not been definitively identified, flavin-containing monooxygenases (FMOs) are strong candidates for this reaction. FMOs are a family of NADPH-dependent enzymes that specialize in the oxygenation of soft nucleophiles, such as nitrogen- and sulfur-containing compounds. nih.govnih.gov The conversion of a sulfoxide to a sulfone is a characteristic FMO-catalyzed reaction. mdpi.com
In contrast to CYP enzymes, FMOs are generally not readily induced or inhibited by other drugs, which could have implications for drug-drug interactions. nih.gov Given that CYP enzymes have minimal involvement in lamivudine's primary metabolism, it is hypothesized that FMOs could be responsible for the further oxidation to the sulfone.
Subcellular Localization of Potential Oxidative Enzymes
The primary site of drug metabolism in the body is the liver. The enzymes responsible for phase I metabolic reactions, including FMOs and cytochrome P450s, are predominantly located in the microsomes, which are vesicles formed from the endoplasmic reticulum of cells, particularly hepatocytes. nih.govnih.govyoutube.com Therefore, any potential enzymatic conversion of lamivudine sulfoxide to this compound would be expected to occur mainly in the endoplasmic reticulum of liver cells. oup.com
Non-Enzymatic and Chemical Degradation Pathways Resulting in this compound Formation
This compound can also be formed through non-enzymatic chemical degradation of the parent drug, particularly under oxidative conditions. Forced degradation studies, which are conducted to determine the intrinsic stability of a drug substance, have shown that lamivudine is highly susceptible to oxidative stress. nih.govscholars.direct
Exposure of lamivudine to oxidizing agents, such as hydrogen peroxide (H₂O₂), leads to extensive degradation. scholars.directamazonaws.com While these studies often focus on the degradation of the parent drug rather than the full characterization of every product, the formation of the sulfone is a chemically logical outcome of over-oxidation of the sulfur atom. organic-chemistry.org The initial oxidation product would be the sulfoxide, and further oxidation under harsh conditions would yield the sulfone.
Advanced Oxidation Processes (AOPs), such as UV irradiation in the presence of H₂O₂, have also been shown to be highly effective in degrading lamivudine in aqueous solutions. researchgate.netresearchgate.netufsm.br These processes generate highly reactive hydroxyl radicals that can attack the lamivudine molecule, and the sulfur atom is a likely target for such oxidative attack, leading to the formation of sulfoxide and subsequently sulfone derivatives.
| Condition | Extent of Degradation | Potential Products |
|---|---|---|
| Acidic Hydrolysis | Degradation observed nih.govscholars.direct | Hydrolysis products |
| Alkaline Hydrolysis | Significant degradation observed nih.govscholars.direct | Hydrolysis products |
| Oxidative (e.g., H₂O₂) | Extensive to complete degradation nih.govscholars.direct | Lamivudine Sulfoxide, this compound |
| Photolytic | Stable to some degradation nih.govamazonaws.com | Photodegradation products |
| Thermal | Generally stable nih.govamazonaws.com | Minimal degradation |
Formation under Forced Degradation Conditions (e.g., oxidative stress)
Forced degradation studies are essential in pharmaceutical development to understand the stability of a drug substance and to identify potential degradation products. In the case of Lamivudine, these studies have consistently demonstrated its susceptibility to oxidative stress.
Research has shown that when Lamivudine is exposed to oxidative conditions, it undergoes significant degradation. nih.govresearchgate.net One of the primary degradation pathways involves the oxidation of the sulfur atom in the 1,3-oxathiolane ring of the Lamivudine molecule. This oxidation process is a stepwise reaction. Initially, the sulfide (B99878) group is oxidized to a sulfoxide. This intermediate is a known and well-documented impurity of Lamivudine, often referred to as Lamivudine Sulfoxide or Lamivudine Impurity G.
Further oxidation of the sulfoxide intermediate under persistent oxidative stress leads to the formation of this compound. This transformation from a sulfide to a sulfoxide and then to a sulfone is a classic chemical pathway for sulfur-containing compounds when subjected to oxidizing agents. While specific studies detailing the precise kinetics and conditions for the formation of this compound from Lamivudine are not extensively published, the presence of Lamivudine Sulfoxide as a major oxidative degradant strongly supports the subsequent formation of the sulfone.
A study on the forced decomposition of Lamivudine revealed that the drug degrades extensively in an oxidative environment, leading to the formation of several degradation products. nih.gov Although the study focused on identifying the primary degradation products, the established chemical principles of sulfur oxidation suggest that this compound is a highly probable, albeit potentially minor, secondary oxidation product. The conditions employed in such forced degradation studies, which often utilize reagents like hydrogen peroxide, are conducive to the over-oxidation of the initially formed sulfoxide to the sulfone.
The proposed mechanism for the formation of this compound under oxidative stress is illustrated in the following table:
| Step | Reactant | Oxidizing Agent | Product | Description |
| 1 | Lamivudine (Sulfide) | e.g., H₂O₂ | Lamivudine Sulfoxide | Initial oxidation of the sulfur atom in the 1,3-oxathiolane ring. |
| 2 | Lamivudine Sulfoxide | e.g., H₂O₂ | This compound | Further oxidation of the sulfoxide to a sulfone. |
Impurity Profiling and Stability Studies of Lamivudine Drug Substance
Impurity profiling is a critical component of drug development and manufacturing, ensuring the safety and efficacy of the final product. Stability studies of the Lamivudine drug substance have identified several process-related and degradation impurities.
Among the identified impurities, those resulting from oxidative degradation are of significant interest. As established, Lamivudine Sulfoxide is a recognized impurity. While this compound is not always listed as a routine impurity in pharmacopeial monographs, its potential for formation, especially under conditions where the drug substance might be exposed to oxidizing environments, cannot be disregarded.
The identification and quantification of such impurities are typically performed using sophisticated analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). nih.gov These methods allow for the separation and structural elucidation of various impurities present in the drug substance.
The following table summarizes some of the known impurities of Lamivudine, including the oxidative degradation product Lamivudine Sulfoxide, which serves as the direct precursor to this compound. The inclusion of this compound in this context is based on its logical position in the oxidative degradation pathway.
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Classification |
| Lamivudine | C₈H₁₁N₃O₃S | 229.26 | Active Pharmaceutical Ingredient |
| Lamivudine Sulfoxide (Impurity G) | C₈H₁₁N₃O₄S | 245.26 | Oxidative Degradation Product |
| This compound | C₈H₁₁N₃O₅S | 261.26 | Potential Oxidative Degradation Product |
| Lamivudine Impurity A | C₈H₉N₃O₄S | 243.24 | Process-related/Degradation |
| Lamivudine Impurity B | C₈H₁₁N₃O₃S | 229.26 | Process-related (Isomer) |
| Lamivudine Impurity D | C₈H₁₁N₃O₃S | 229.26 | Process-related (Enantiomer) |
| Lamivudine Impurity F | C₄H₄N₂O₂ | 112.09 | Process-related/Degradation |
Advanced Analytical Methodologies for the Detection and Quantification of Lamivudine Sulfone
Chromatographic Separation Techniques for Isolation and Purity Assessment
Chromatography is the cornerstone for separating Lamivudine (B182088) Sulfone from its parent compound and other related substances. The development of high-resolution methods is essential for accurate purity assessment and quantification.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical impurities. Stability-indicating HPLC methods are designed to separate the active pharmaceutical ingredient (API) from all potential degradation products. In studies of Lamivudine's forced decomposition, a gradient reversed-phase HPLC method was successfully developed to separate five distinct degradation products, including the sulfone, from the parent drug. nih.gov
These methods are typically developed on octadecylsilane (C18) columns and employ a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile. The validation of such a method involves assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose, which is the reliable quantification of impurities like Lamivudine Sulfone. nih.govinformativejournals.com
| Parameter | Condition |
|---|---|
| Stationary Phase (Column) | C18 (Octadecylsilane) |
| Mobile Phase | Gradient elution with an aqueous buffer and organic modifier (e.g., Acetonitrile) |
| Detection | UV/Photodiode Array (PDA) Detector |
Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) to provide significantly faster analysis times and enhanced chromatographic resolution compared to traditional HPLC. A stability-indicating UHPLC method has been developed for the analysis of Lamivudine and its degradation products. ufrgs.br This method proved effective in separating Lamivudine from a degradation product formed under oxidative stress with a retention time of 1.8 minutes. ufrgs.br The use of a C8 column with a gradient mobile phase of ammonium acetate buffer, acetonitrile, and methanol allowed for rapid and selective analysis. Such UHPLC methods are invaluable for high-throughput quality control and stability testing. ufrgs.br
| Parameter | Condition |
|---|---|
| Stationary Phase (Column) | C8 (100 x 2.0 mm, 2.2 µm) |
| Mobile Phase | Gradient elution with 0.1 M ammonium acetate buffer (pH 4.0), acetonitrile, and methanol |
| Flow Rate | 0.5 mL/min |
| Detection Wavelength | 260 nm |
| Retention Time of Oxidative Degradant | 1.8 min |
Lamivudine is a chiral molecule, and therefore, its derivative this compound is also chiral. The separation of enantiomers is critical in pharmaceutical analysis as they can have different pharmacological and toxicological properties. While chiral HPLC and Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) methods have been successfully developed for the enantiomeric separation of Lamivudine itself, dedicated and validated chiral chromatography methods specifically for the enantiomeric separation of this compound are not described in the reviewed scientific literature. nih.govijcrr.com The development of such a method would likely involve screening various chiral stationary phases (CSPs), such as those based on cellulose or amylose derivatives, to achieve baseline resolution of the sulfone enantiomers. nih.gov
Mass Spectrometry-Based Approaches for Sensitive Detection and Structural Analysis
Mass spectrometry (MS), particularly when coupled with liquid chromatography, is an indispensable tool for the definitive identification and structural elucidation of unknown impurities and degradation products.
LC-MS combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. This technique is paramount in forced degradation studies for identifying products that are present at very low levels in a complex mixture of the parent drug, reagents, and other degradants. researchgate.net High-resolution mass spectrometry (HRMS) platforms, such as Time-of-Flight (TOF), are used to obtain accurate mass measurements of degradation products. nih.gov This data allows for the determination of the elemental composition of the molecule, which is a critical first step in identifying an unknown compound like this compound. nih.gov For Lamivudine, which has a molecular weight of 229.3 g/mol , the formation of this compound (C₈H₁₁N₃O₅S) would correspond to an increase in mass due to the addition of two oxygen atoms.
Tandem mass spectrometry (MS/MS or MSⁿ) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov By establishing a complete fragmentation pathway for the parent drug, Lamivudine, researchers can compare it to the fragmentation patterns of its degradation products. nih.govresearchgate.net The unique fragmentation pattern of this compound serves as a fingerprint for its unambiguous identification. The protonated molecule [M+H]⁺ of the sulfone would be selected as the precursor ion, and its fragmentation would reveal characteristic losses and product ions related to its structure. This detailed structural information confirms the identity of the degradant and helps to postulate its formation mechanism. nih.govnih.gov Furthermore, these specific precursor-to-product ion transitions can be used to develop highly selective and sensitive quantitative assays using techniques like multiple reaction monitoring (MRM). nih.gov
| Technique | Application | Information Obtained |
|---|---|---|
| LC-MS/TOF | Identification in Complex Matrix | Accurate mass of precursor ion; Elemental composition (e.g., C₈H₁₁N₃O₅S) |
| LC-MS/MS (MSⁿ) | Structural Elucidation & Quantification | Fragmentation pathway; Characteristic product ions for confirmation and quantification |
Application of LC-HRMS for Accurate Mass Measurement and Impurity Identification
Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) stands as a powerful tool in the identification and characterization of pharmaceutical impurities, including this compound. This technique is particularly valuable in forced degradation studies, where active pharmaceutical ingredients are subjected to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation products.
In the context of Lamivudine, forced degradation studies have shown that the drug is susceptible to degradation under oxidative conditions, leading to the formation of sulfoxide (B87167) impurities. nih.gov These are identified as Lamivudine Impurity G (the S-sulfoxide) and Lamivudine Impurity H (the R-sulfoxide). LC-HRMS, particularly with a Time-of-Flight (TOF) detector, provides highly accurate mass measurements of the protonated molecular ions ([M+H]⁺) of these impurities. This accuracy is crucial for determining their elemental composition with a high degree of confidence.
The identification process involves comparing the accurate mass of the degradation products with the theoretical mass of potential impurities. For this compound, the expected molecular formula is C₈H₁₁N₃O₄S, which corresponds to the addition of an oxygen atom to the sulfur in the oxathiolane ring of Lamivudine.
Table 1: Accurate Mass Data for Lamivudine and this compound
| Compound Name | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
| Lamivudine | C₈H₁₁N₃O₃S | 229.0521 |
| This compound | C₈H₁₁N₃O₄S | 245.0470 |
The high resolution of the mass spectrometer allows for the differentiation of compounds with very similar masses. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the impurity. By comparing the fragmentation of this compound with that of the parent drug, Lamivudine, structural elucidation can be achieved. The fragmentation of Lamivudine typically involves the cleavage of the glycosidic bond, leading to characteristic fragment ions. Similar fragmentation pathways would be expected for this compound, with mass shifts corresponding to the additional oxygen atom, further confirming its identity.
Other Spectroscopic Methods in Quantitative and Qualitative Analysis
Beyond mass spectrometry, other spectroscopic techniques play a vital role in the qualitative and quantitative analysis of this compound. These methods are often used to characterize reference standards of the impurity, which are then used for the routine quality control of Lamivudine drug substance and product. While detailed spectroscopic data for this compound is not extensively published in peer-reviewed literature, the availability of commercial reference standards accompanied by characterization data from suppliers indicates the application of these methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of impurities. For this compound, ¹H NMR would show characteristic shifts in the protons adjacent to the sulfoxide group in the oxathiolane ring compared to Lamivudine. The chemical shifts and coupling constants of these protons would provide information about the stereochemistry of the sulfoxide (R or S configuration). ¹³C NMR would similarly show a downfield shift for the carbons bonded to the sulfur atom due to the deshielding effect of the oxygen atom.
Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying functional groups. The IR spectrum of this compound would be expected to show a strong absorption band corresponding to the S=O stretching vibration, which is absent in the spectrum of Lamivudine. This characteristic band would serve as a clear indicator of the presence of the sulfoxide group.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a widely used technique for the quantitative analysis of pharmaceuticals. While the chromophore of Lamivudine is primarily in the cytosine ring, the oxidation of the sulfur atom to a sulfoxide may cause a slight shift in the maximum absorption wavelength (λmax). A validated UV-Vis spectrophotometric method could be developed for the quantification of this compound, particularly in samples where it is the major component or after chromatographic separation.
The combination of these spectroscopic techniques provides a comprehensive characterization of this compound, ensuring that analytical methods for its detection and quantification are robust and reliable.
Preclinical Investigations into the Biological Activity and Cellular Effects of Lamivudine Sulfone
Evaluation of Potential Biological Activity in Relevant In Vitro Models
The main metabolite identified in humans is the trans-sulfoxide, which is considered pharmacologically inactive. nih.govdrugbank.com It is plausible that any potential biological activity of Lamivudine (B182088) Sulfone would be evaluated in similar in vitro systems, such as:
Enzyme Inhibition Assays: To determine if Lamivudine Sulfone can inhibit viral reverse transcriptase or polymerase activity.
Cellular Assays: To assess any antiviral activity in cell lines infected with HIV or HBV.
Without specific experimental data, the biological activity of this compound remains speculative.
Table 1: In Vitro Biological Activity Data
| Compound | Target Enzyme/Cell Line | Endpoint | Result |
| This compound | Viral Reverse Transcriptase | IC50 | Data not available |
| This compound | HIV-infected cell lines | EC50 | Data not available |
| This compound | HBV-infected cell lines | EC50 | Data not available |
Mechanistic Studies on Cellular Uptake and Intracellular Fate
The cellular uptake and intracellular fate of this compound have not been specifically delineated in available research. For the parent drug, lamivudine, cellular entry is understood to occur via passive diffusion and active transport by uptake transporters. clinpgx.org Once inside the cell, lamivudine undergoes a series of phosphorylation steps, catalyzed by intracellular kinases, to form its active triphosphate metabolite. nih.govasm.org
The intracellular journey of this compound would need to be investigated to understand if it can enter cells and, if so, by what mechanisms. Key questions to be addressed in such studies would include:
Does this compound utilize the same cellular transporters as lamivudine?
Once inside the cell, is this compound a substrate for intracellular kinases?
Is this compound subject to cellular efflux mechanisms?
Without such studies, the intracellular concentration and potential for any biological activity of this compound remain unknown.
Assessment of Interactions with Macromolecules
There is a lack of specific data on the interactions of this compound with macromolecules such as DNA, RNA, and proteins. The established mechanism of action for lamivudine involves the interaction of its triphosphate metabolite with viral DNA. drugbank.com Lamivudine triphosphate acts as a chain terminator when incorporated into the growing viral DNA chain, thus halting viral replication. youtube.com Molecular modeling studies have also investigated the interaction of the parent drug, lamivudine, with proteins like human serum albumin. nih.gov
To assess the potential for this compound to interact with macromolecules, studies such as the following would be necessary:
DNA Binding Assays: To determine if this compound can intercalate with or bind to DNA.
Protein Binding Studies: To evaluate the affinity of this compound for plasma and cellular proteins.
In the absence of such data, it is not possible to definitively comment on the macromolecular interactions of this compound.
Role of Sulfone Metabolites in Oxidative Stress and Cellular Homeostasis (general context)
In a general context, the metabolism of sulfur-containing compounds can play a role in cellular oxidative stress and homeostasis. The sulfone moiety represents a highly oxidized state of sulfur. The formation of sulfone metabolites can sometimes be associated with cellular detoxification pathways. However, in other instances, the metabolic activation of sulfur-containing compounds can lead to the formation of reactive intermediates that may contribute to oxidative stress. It has been noted that chronic administration of lamivudine has been associated with oxidative stress. researchgate.net
The specific impact of this compound on cellular redox balance and homeostasis has not been reported. Investigating this would involve assessing markers of oxidative stress, such as the levels of reactive oxygen species and antioxidant enzymes, in cells exposed to this compound.
Comparative Analysis of Biological Profiles Between Lamivudine, Lamivudine Sulfoxide (B87167), and this compound
A direct comparative analysis of the biological profiles of lamivudine, lamivudine sulfoxide, and this compound is hampered by the limited data available for the sulfone metabolite. Lamivudine is a well-characterized antiviral drug with a known mechanism of action and pharmacokinetic profile. nih.govyoutube.com Its primary metabolite, lamivudine sulfoxide, has been identified and is generally considered to be pharmacologically inactive. nih.govclinpgx.org
To conduct a comprehensive comparative analysis, preclinical studies would need to generate data for this compound across a range of biological assays and compare these findings with the established profiles of lamivudine and lamivudine sulfoxide.
Table 2: Comparative Biological Profiles
| Feature | Lamivudine | Lamivudine Sulfoxide | This compound |
| Antiviral Activity | Active (as triphosphate) nih.gov | Inactive nih.gov | Data not available |
| Primary Mechanism | Reverse transcriptase inhibition youtube.com | Not applicable | Data not available |
| Cellular Uptake | Passive and active transport clinpgx.org | Data not available | Data not available |
| Intracellular Metabolism | Phosphorylation to active triphosphate asm.org | Minor metabolite nih.gov | Data not available |
Chemical Synthesis and Impurity Profiling of Lamivudine Sulfone
Development of Stereoselective Synthetic Routes to Lamivudine (B182088) Sulfone
The synthesis of Lamivudine Sulfone is not typically a primary objective in pharmaceutical manufacturing; rather, it is studied in the context of understanding and controlling impurities. The compound is a direct oxidation product of Lamivudine. The stereochemistry of Lamivudine, specifically the (2R,5S) configuration of the oxathiolane ring, is crucial for its therapeutic activity. Consequently, any synthetic route to this compound would originate from stereochemically pure Lamivudine to maintain the configuration at the carbon centers.
The formation of this compound involves the oxidation of the sulfide (B99878) group within the 1,3-oxathiolane (B1218472) ring of the Lamivudine molecule. This transformation proceeds in a stepwise manner, first yielding two diastereomeric intermediates, Lamivudine (R)-sulfoxide and Lamivudine (S)-sulfoxide, before further oxidation results in the achiral sulfone group.
Common laboratory and industrial methods for the oxidation of sulfides to sulfones are well-established and can be applied to the synthesis of this compound for its use as a reference standard in analytical testing. organic-chemistry.orgjchemrev.com These methods often employ strong oxidizing agents.
Key Oxidizing Agents for Sulfide to Sulfone Conversion:
Hydrogen Peroxide (H₂O₂): A common and environmentally benign oxidant, often used in the presence of a catalyst. organic-chemistry.org
Peroxy acids: Agents like meta-chloroperoxybenzoic acid (m-CPBA) are effective for this transformation.
Potassium Permanganate (KMnO₄): A strong oxidizing agent capable of converting sulfides to sulfones.
Urea-Hydrogen Peroxide: A stable and easily handled solid source of hydrogen peroxide used for efficient oxidation. organic-chemistry.org
The stereoselective synthesis of the parent drug, Lamivudine, is a critical process that often involves enzymatic resolution or the use of chiral auxiliaries to establish the correct stereochemistry. google.comnih.govgoogle.com The subsequent oxidation to this compound is a post-synthesis transformation and does not alter the established stereocenters at positions C2 and C5 of the oxathiolane ring.
Isolation and Characterization of this compound as a Process Impurity or Degradation Product
This compound is primarily encountered as a degradation product resulting from oxidative stress on the Lamivudine drug substance. nih.govresearchgate.net Forced degradation studies, which are mandated by regulatory guidelines such as ICH Q1A(R2), are performed to understand the stability of a drug and to identify potential degradation products that may form under various conditions. nih.gov
Studies have shown that Lamivudine is stable under thermal and photolytic stress but degrades significantly under oxidative conditions. nih.govresearchgate.net When subjected to an oxidative environment, such as treatment with hydrogen peroxide, Lamivudine's thioether group is oxidized. This process leads to the formation of this compound, among other related substances. ufrgs.br The average clearance of unaltered lamivudine is 71%, with 5% to 10% excreted as a trans-sulfoxide metabolite, indicating that oxidation of the sulfur atom is a relevant transformation pathway. nih.gov
The isolation and characterization of this compound from the drug substance or from forced degradation samples are essential for impurity profiling and for the development of stability-indicating analytical methods.
Isolation and Analytical Techniques:
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the primary techniques used to separate Lamivudine from its impurities, including the sulfone. nih.govorientjchem.org Reverse-phase columns, such as a C18 column, are commonly used with gradient elution to achieve effective separation. nih.govresearchgate.net
Preparative HPLC: This technique is employed to isolate a sufficient quantity of the impurity for full structural characterization. nih.gov
Characterization Methods:
Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/TOF) and multi-stage mass spectrometry (MSn) are used to determine the molecular weight of the impurity and to elucidate its fragmentation pattern. nih.govresearchgate.net The molecular formula of this compound is C₈H₁₁N₃O₅S, with a corresponding molecular weight of approximately 261.3 g/mol . simsonpharma.comsynzeal.comsynzeal.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the precise chemical structure of the isolated impurity, ensuring the integrity of the sulfone group and the retention of the rest of the molecular structure. nih.gov
Below is a table summarizing typical chromatographic conditions for the analysis of Lamivudine and its degradation products.
| Parameter | Conditions |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) |
| Flow Rate | Typically 0.3 - 1.0 mL/min |
| Detection | UV at approximately 270-280 nm |
| Column Temperature | Maintained at a constant temperature, e.g., 30°C |
This is an interactive data table based on data from multiple sources. nih.govorientjchem.orguspnf.comresearchgate.net
Regulatory Considerations for Impurity Control and Specification
The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of ensuring drug quality, safety, and efficacy. Global regulatory bodies, through the International Council for Harmonisation (ICH), have established guidelines for the control of impurities. The primary guideline for impurities in new drug substances is ICH Q3A(R2). gmp-compliance.org
This guideline outlines thresholds for impurities that trigger requirements for reporting, identification, and qualification. jpionline.orgich.org
Reporting Threshold: The level at which an impurity must be reported in the regulatory submission. Any impurity found at a level greater than this threshold should be reported. ich.org
Identification Threshold: The level at which the chemical structure of an impurity must be determined. ich.org
Qualification Threshold: The level at which an impurity's biological safety must be established through appropriate studies. ich.org
These thresholds are determined based on the maximum daily dose (MDD) of the drug. For Lamivudine, with a typical MDD of 300 mg for HIV treatment, the following thresholds apply.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Total Daily Intake This is an interactive data table based on data from ICH Q3A(R2) Guideline. ich.orgfda.govyoutube.com
Given these thresholds, if this compound is present in the Lamivudine drug substance above 0.10%, its structure must be fully characterized. If it exceeds 0.15%, its safety must be demonstrated.
As a known degradation product, this compound would be classified as a "specified impurity" in the drug substance specification if it is found to be consistently present in batches manufactured by the commercial process. ich.org The specification should include a specific acceptance criterion (limit) for this compound. ich.org The development and validation of a suitable analytical procedure for detecting and quantifying this impurity are mandatory components of a regulatory submission. fda.gov
Future Research Perspectives on Lamivudine Sulfone
Comprehensive Elucidation of its Definitive Metabolic Fate and Quantitative Contribution in Biological Systems
The metabolism of lamivudine (B182088) is considered a minor elimination pathway in humans, with the trans-sulfoxide metabolite being the primary known product, accounting for approximately 5-10% of an oral dose. tmda.go.tzrwandafda.gov.rwnih.govacs.org This biotransformation is catalyzed by sulfotransferases. nih.govdrugbank.com However, the subsequent metabolic fate of this sulfoxide (B87167) and the formation of lamivudine sulfone are not fully characterized. Future research should aim to definitively map the metabolic pathways involving this compound.
Advanced Mechanistic Studies to Determine any Direct Biological Activity or Modulatory Roles
While lamivudine's primary mechanism of action involves the inhibition of viral reverse transcriptase after intracellular phosphorylation to its triphosphate form, the direct biological activity of this compound remains largely unexplored. nih.govdrugbank.comnih.gov It is often considered an inactive metabolite. smolecule.com However, this assumption warrants rigorous investigation.
Future mechanistic studies should focus on determining if this compound possesses any intrinsic antiviral activity, even if weaker than the parent compound. plos.org This would involve in vitro assays against viral enzymes and in cell culture models. plos.org Furthermore, it is crucial to investigate potential modulatory roles of this compound. This could include effects on the metabolic enzymes involved in lamivudine's activation or elimination, or off-target effects on cellular processes. elifesciences.org For instance, studies could explore its interaction with cellular polymerases or its potential to influence cellular signaling pathways. nih.govelifesciences.org
Exploration of Synthetic Analogs Based on the Sulfone Scaffold
The sulfone group is a key structural feature in various biologically active molecules and can significantly influence a compound's properties. innovareacademics.in The chemical scaffold of this compound presents an opportunity for the design and synthesis of novel nucleoside analogs. beilstein-journals.orgsci-hub.se
Future research should explore the synthesis of a library of analogs based on the this compound structure. beilstein-journals.orgsci-hub.se This would involve modifications to the pyrimidine (B1678525) base, the oxathiolane ring, and the hydroxymethyl group. beilstein-journals.org Structure-activity relationship (SAR) studies of these new compounds could provide valuable insights into the structural requirements for biological activity. researchgate.netnih.govnih.gov The goal would be to identify analogs with improved potency, selectivity, or pharmacokinetic properties compared to existing nucleoside reverse transcriptase inhibitors. acs.org
Development of Standardized Analytical Reference Materials and Methods for Routine Analysis
To facilitate research into this compound, the availability of high-quality, certified reference materials is essential. lgcstandards.comsigmaaldrich.comsynzeal.comsigmaaldrich.com These standards are crucial for the validation of analytical methods and for ensuring the accuracy and reproducibility of experimental results. sigmaaldrich.com Companies specializing in pharmaceutical reference standards are key suppliers for such materials. lgcstandards.com
Furthermore, there is a need to develop and validate robust and standardized analytical methods for the routine analysis of this compound in various matrices, including pharmaceutical formulations and biological samples. asianjpr.comresearchgate.netresearchgate.netijnrd.org While methods exist for lamivudine, specific methods optimized for the sulfone derivative are less common. acs.orgsoeagra.comjapsonline.com Techniques such as high-performance liquid chromatography (HPLC) with UV or mass spectrometric detection are well-suited for this purpose and should be rigorously validated according to international guidelines. nih.govacs.orgresearchgate.netsoeagra.com The establishment of these standardized materials and methods will be foundational for advancing our understanding of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
